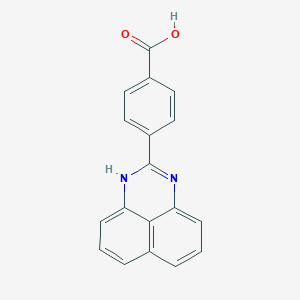

4-(1H-Perimidin-2-yl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(1H-Perimidin-2-yl)benzoic acid is a chemical compound with the molecular formula C18H12N2O2 and a molecular weight of 288.30 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 4-(1H-Perimidin-2-yl)benzoic acid consists of a perimidin ring attached to a benzoic acid group . More detailed structural analysis would require specific experimental data or computational modeling.Wissenschaftliche Forschungsanwendungen

Anticancer Properties

4-(1H-Perimidin-2-yl)benzoic acid derivatives have been synthesized and evaluated for their anticancer activity. Specifically, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids demonstrated potent inhibitory effects against MCF-7 and HCT-116 cancer cell lines. Some of these compounds exhibited IC50 values ranging from 15.6 to 23.9 µM, outperforming the reference drug doxorubicin. Notably, the most potent compounds (2, 5, 14, and 15) showed minimal cytotoxic effects on normal cells (RPE-1) compared to doxorubicin .

Antioxidant Activity

The same compound class was also investigated for its antioxidant properties. Using assays such as DPPH, reducing power capability, ferric reducing power, and ABTS radical scavenging, researchers explored the antioxidant potential of 4-(1H-triazol-1-yl)benzoic acid hybrids. These compounds may contribute to combating oxidative stress and related diseases .

Heterocyclic Synthesis

4-(1H-Perimidin-2-yl)benzoic acid derivatives are part of the broader field of heterocyclic compounds. Their synthesis and structural modifications have attracted attention due to their diverse pharmacophore features. Researchers have explored their potential applicability in various bioactivities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects .

Computational Modeling

Researchers have employed 2D quantitative structure-activity relationship (QSAR) models to correlate the structure of 1,2,4-triazole benzoic acid hybrids with their biological activities. Such computational approaches aid in predicting the behavior of novel compounds and guide further optimization .

Green Synthesis

While not directly related to the compound itself, the use of environmentally friendly solvents and catalyst-free methods for synthesizing related heterocyclic compounds (e.g., benzo[4,5]imidazo[1,2-a]pyrimidines) is an emerging area of interest. For instance, one-pot reactions using PEG-400 as a green solvent have been explored .

Eigenschaften

IUPAC Name |

4-(1H-perimidin-2-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2/c21-18(22)13-9-7-12(8-10-13)17-19-14-5-1-3-11-4-2-6-15(20-17)16(11)14/h1-10H,(H,19,20)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLAQXDJHWXDNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=CC=C(C=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-Perimidin-2-yl)benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propanoic acid, 3-[(3-amino-2-pyridinyl)thio]-(9CI)](/img/structure/B145953.png)

![Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B145968.png)